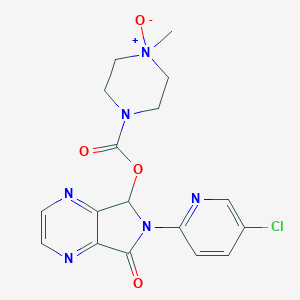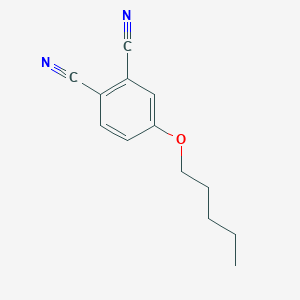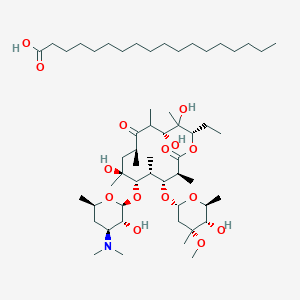
(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phthalazine derivatives involves the reaction of 1-hydrazino-4-phenylphthalazine with aldohexoses and 6-deoxyaldohexoses, leading to the formation of aldehydo-sugar hydrazones or triazolophthalazines. These compounds can further undergo catalytic dehydrogenation to form colorless triazolophthalazines, characterized as their O-acetyl derivatives. This process demonstrates the versatility of phthalazine chemistry and the ability to derive various functionalized compounds from a common precursor (Shaban & Taha, 1989).
Molecular Structure Analysis
The molecular structure of phthalazine derivatives has been elucidated through various spectral properties, including X-ray diffraction. For example, the structure of tetrahydrospiropyrrolophthalazines was determined, showcasing the intricate arrangement of atoms and the spatial orientation of the molecule, highlighting the complexity and diversity of phthalazine-based compounds (Sukhotin et al., 2005).
Chemical Reactions and Properties
Phthalazine derivatives undergo a range of chemical reactions, including 1,3-dipolar cycloadditions, demonstrating their reactivity and the possibility of generating structurally diverse compounds. Such reactions are pivotal for expanding the utility of phthalazine derivatives in chemical syntheses and applications (Sukhotin et al., 2005).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Phthalazine Derivatives
Biological Significance of Heterocyclic Compounds
Heterocyclic compounds, including phthalazine derivatives, play a critical role in medicinal chemistry due to their extensive range of biological activities. For example, triazine and its analogs demonstrate a wide spectrum of pharmacological effects, such as antibacterial, antifungal, anticancer, and antiviral activities, highlighting the potential of heterocyclic compounds in drug development (Verma, Sinha, & Bansal, 2019). Similarly, the diverse synthetic routes for phthalazine derivatives suggest their utility as building blocks in creating new molecules with desired pharmacological responses (Singh & Kumar, 2019).
Application in Material Science
Heterocyclic compounds like Hexaazatriphenylene (HAT) derivatives, including those related to phthalazine, are used in a variety of applications, such as semiconductors, sensors, and energy storage. This underscores the versatility of heterocyclic compounds in both biological and material science applications (Segura, Juárez, Ramos, & Seoane, 2015).
Environmental Considerations and Health Risks
The widespread use and environmental persistence of phthalate compounds, including phthalazine derivatives, pose significant health risks. Research on the toxicology and environmental impact of phthalates emphasizes the need for careful management and potential substitution with less harmful alternatives. The potential for phthalates to disrupt endocrine function and contribute to developmental and reproductive toxicity highlights the importance of understanding the biological activities of these compounds and their derivatives (Sedha, Lee, Singh, Kumar, Jain, Ahmad, Bin Jardan, Sonwal, Shukla, Simal-Gándara, Xiao, Huh, Young‐Kyu Han, & Bajpai, 2021).
Eigenschaften
IUPAC Name |
(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5/c19-7-11(21)13(23)12(22)10(20)6-16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-6,10-13,19-23H,7H2,(H,17,18)/b16-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCQJKUJOONNDF-OMCISZLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=CC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN=C2N/N=C/C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512560 | |
| Record name | (6E)-6-[2-(Phthalazin-1-yl)hydrazinylidene]hexane-1,2,3,4,5-pentol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol | |
CAS RN |
881180-23-0 | |
| Record name | (6E)-6-[2-(Phthalazin-1-yl)hydrazinylidene]hexane-1,2,3,4,5-pentol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)







![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)
![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)


